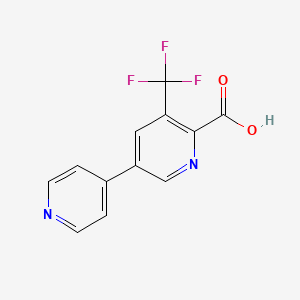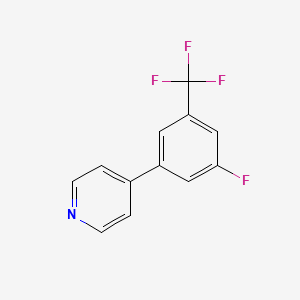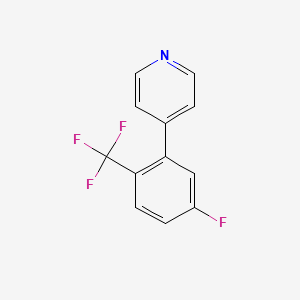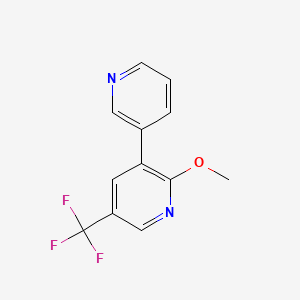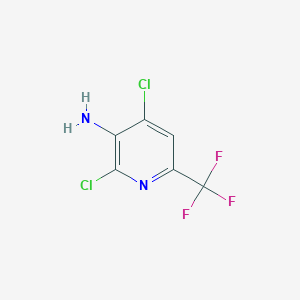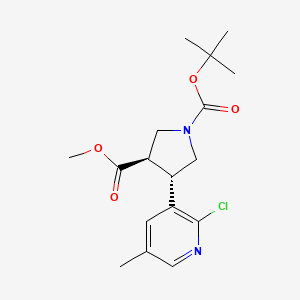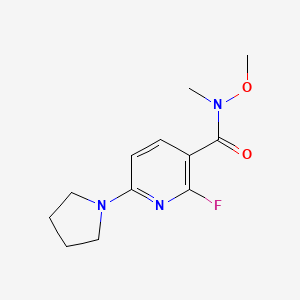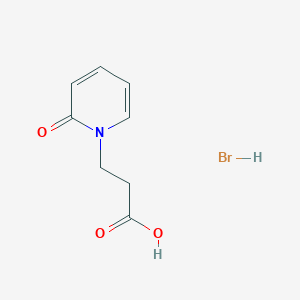
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
説明
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (3-OPAH) is an organic compound which has been studied extensively for its potential therapeutic applications. 3-OPAH is a bromide salt of 3-(2-oxo-2H-pyridin-1-yl)-propionic acid, a compound with a number of unique properties. It is a small molecule that can be easily synthesized and is relatively stable in aqueous solutions. 3-OPAH has been studied for its potential to act as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
科学的研究の応用
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been studied extensively in scientific research due to its potential therapeutic applications. It has been studied as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, this compound has been studied as a potential agent for the treatment of cancer, as an antioxidant, and as a potential agent for the treatment of metabolic disorders.
作用機序
The exact mechanism of action of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain. In addition, this compound has been shown to act as an agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to act as an agonist of the G protein-coupled receptor GPR119. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of reactive oxygen species, which are molecules that can cause oxidative damage to cells.
実験室実験の利点と制限
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and is relatively stable in aqueous solutions. It also has a number of biochemical and physiological effects, making it suitable for use in a variety of experiments. However, this compound also has some limitations. It is not as potent as some other compounds, and its effects may not be as long-lasting as other compounds.
将来の方向性
There are a number of potential future directions for the use of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide. It could be further studied as an analgesic, anti-inflammatory, and anti-convulsant agent. It could also be studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, this compound could be further studied as a potential agent for the treatment of cancer, as an antioxidant, and as a potential agent for the treatment of metabolic disorders. Finally, this compound could be further studied for its potential to act as a neuroprotective agent, which could potentially be used to protect neurons from damage caused by oxidative stress.
特性
IUPAC Name |
3-(2-oxopyridin-1-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.BrH/c10-7-3-1-2-5-9(7)6-4-8(11)12;/h1-3,5H,4,6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIAFPYJIWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)
